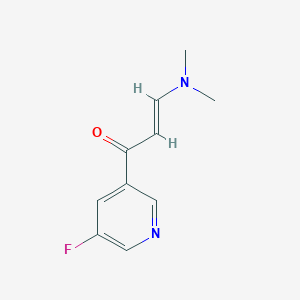
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoropyridinyl group, and a prop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and dimethylamine.
Formation of the Enone: The prop-2-en-1-one moiety can be introduced through aldol condensation or other carbon-carbon bond-forming reactions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(e)-3-(Dimethylamino)-1-(4-fluoropyridin-3-yl)prop-2-en-1-one: Similar structure with a different fluorine position.
(e)-3-(Dimethylamino)-1-(5-chloropyridin-3-yl)prop-2-en-1-one: Chlorine instead of fluorine.
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one: Different position of the prop-2-en-1-one moiety.
Uniqueness
The uniqueness of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11FN2O |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)4-3-10(14)8-5-9(11)7-12-6-8/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
JOLMISHPBMFZTH-ONEGZZNKSA-N |
Isomerische SMILES |
CN(C)/C=C/C(=O)C1=CC(=CN=C1)F |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CC(=CN=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13079169.png)

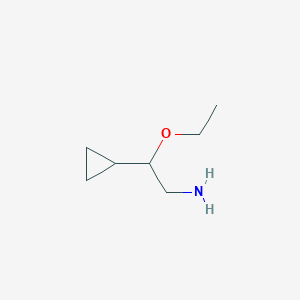
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)

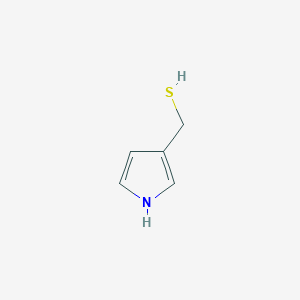
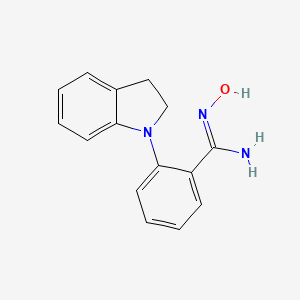

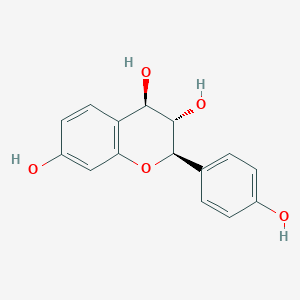
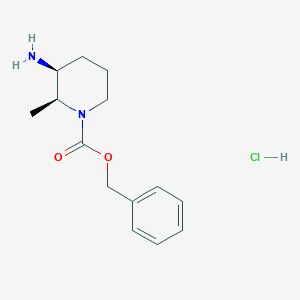
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)


